4-(2-methoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one
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Description
The compound “4-(2-methoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one” is a derivative of quinazolinone, which is a class of organic compounds with a bicyclic structure consisting of a benzene ring fused to a quinazoline ring . The presence of a methoxy group and a thioxo group suggests that this compound might have unique chemical properties and reactivity.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The thioxo group could potentially undergo reactions typical of carbonyl compounds, while the methoxy group might participate in ether cleavage or substitution reactions .Mechanism of Action
Future Directions
The study and application of novel quinazolinone derivatives is an active area of research, particularly in the field of medicinal chemistry, where these compounds are often studied for their potential therapeutic effects. Future research on this compound could involve further exploration of its synthesis, properties, and potential applications .
Properties
IUPAC Name |
4-(2-methoxyphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-19-12-8-3-2-5-9(12)14-13-10(16-15(20)17-14)6-4-7-11(13)18/h2-3,5,8,14H,4,6-7H2,1H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACMDXIPFIJKCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(CCCC3=O)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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